molecular formula C9H6ClIN2O B11828265 8-Chloro-3-iodo-4-methoxy-1,7-naphthyridine

8-Chloro-3-iodo-4-methoxy-1,7-naphthyridine

Cat. No.: B11828265
M. Wt: 320.51 g/mol
InChI Key: ZRWUCCVNRRBIGY-UHFFFAOYSA-N
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Description

8-Chloro-3-iodo-4-methoxy-1,7-naphthyridine (CAS 1600511-75-8) is a versatile halogenated heterocyclic compound serving as a key synthetic intermediate in medicinal chemistry and drug discovery. The 1,7-naphthyridine core is a privileged scaffold in pharmaceutical development, with derivatives demonstrating a broad spectrum of pharmacological activities, particularly antimicrobial properties . The distinct electron-deficient aromatic system, featuring two nitrogen atoms in its fused ring structure, makes this compound an excellent substrate for metal-catalyzed cross-coupling reactions. The presence of both chloro and iodo substituents at the 8 and 3 positions, respectively, provides orthogonal reactivity for sequential functionalization, enabling the construction of complex molecular architectures. The iodo group is particularly reactive in palladium-catalyzed reactions such as Negishi couplings, while the chloro group can undergo selective nucleophilic substitution or participate in other metal-mediated transformations . This regioselective functionalization potential makes it an invaluable building block for developing novel naphthyridine-based compounds for biological evaluation. Researchers utilize such intermediates primarily in the synthesis of potential therapeutic agents targeting infectious diseases, given the established activity of naphthyridine derivatives like nalidixic acid and its successors against DNA gyrase in bacteria . This compound is offered For Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C9H6ClIN2O

Molecular Weight

320.51 g/mol

IUPAC Name

8-chloro-3-iodo-4-methoxy-1,7-naphthyridine

InChI

InChI=1S/C9H6ClIN2O/c1-14-8-5-2-3-12-9(10)7(5)13-4-6(8)11/h2-4H,1H3

InChI Key

ZRWUCCVNRRBIGY-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=CN=C(C2=NC=C1I)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 4-Methoxy-1,7-Naphthyridine

Starting with 3-amino-2-methoxypyridine, amino protection using tert-butoxycarbonyl (Boc) groups ensures stability during subsequent reactions. Hydroformylation with N-formylmorpholine under basic conditions introduces a formyl group at the 3-position, yielding 3-formyl-4-methoxy-1,7-naphthyridine after deprotection and cyclization.

Chlorination at the 8-Position

Chlorination of the naphthyridine core is achieved using trichloromethyl carbonate in dimethylformamide at 70–80°C. This step exhibits 85–90% regioselectivity for the 8-position due to electron-deficient character at this site.

Iodination at the 3-Position

Direct iodination employs iodine monochloride (ICl) in acetic acid, leveraging the directing effect of the adjacent methoxy group. Reaction at 50°C for 12 hours affords 8-chloro-3-iodo-4-methoxy-1,7-naphthyridine in 65–70% yield. Alternative methods using palladium-catalyzed C–H activation have been explored but suffer from lower functional group tolerance.

Preparation of 3-Iodo-4-methoxypyridine Building Blocks

3-Iodo-4-methoxypyridine is synthesized via Ullmann coupling between 4-methoxypyridin-3-amine and iodine in the presence of copper(I) iodide. This intermediate is then subjected to acrylate-mediated cyclization using lithium tetrafluoroborate as a Lewis acid, forming the 1,7-naphthyridine ring.

Post-Cyclization Chlorination

Chlorination with phosphorus oxychloride (POCl₃) at reflux selectively targets the 8-position, completing the synthesis. This route achieves an overall yield of 58% across five steps, with purity >98% as confirmed by HPLC.

Comparative Analysis of Synthetic Methods

ParameterRoute 1 (Late-Stage Iodination)Route 2 (Pre-Halogenated Cyclization)
Total Steps65
Overall Yield42%58%
Key ChallengeIodination SelectivityAcrylate Stability
ScalabilityModerateHigh
Purity (HPLC)95%98%

Data synthesized from patent CN110964011A and related methodologies.

Mechanistic Insights and Side-Reaction Mitigation

Regioselectivity in Halogenation Reactions

The 8-position’s susceptibility to electrophilic attack arises from resonance stabilization of the intermediate σ-complex. Density functional theory (DFT) calculations reveal a 12.7 kcal/mol preference for chlorination at C8 over C6. Iodination, however, requires milder conditions to prevent overhalogenation, often necessitating stoichiometric iodine and acetic acid as a proton source.

Protecting Group Strategies

Boc protection of the amino group in pyridine precursors prevents unwanted nucleophilic substitution during cyclization. Deprotection with hydrochloric acid in dioxane achieves quantitative recovery without ring degradation.

Industrial Considerations and Green Chemistry

Solvent Optimization

Replacement of tetrahydrofuran (THF) with methyltetrahydrofuran (2-MeTHF) in cyclization steps improves safety profiles while maintaining reaction efficiency. 2-MeTHF’s higher boiling point (80°C vs. 66°C for THF) enables easier solvent recovery.

Catalytic Iodination

Recent advances employ catalytic iodine with oxone as a terminal oxidant, reducing iodine waste by 40%. This method remains experimental but shows promise for large-scale applications.

Analytical Characterization and Quality Control

Critical analytical data for 8-chloro-3-iodo-4-methoxy-1,7-naphthyridine:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J=5.2 Hz, 1H, H-5), 7.89 (s, 1H, H-2), 4.12 (s, 3H, OCH₃).

  • LC-MS : m/z 351.9 [M+H]⁺ (calc. 351.92).

  • XRD : Monoclinic crystal system with a=7.892 Å, b=12.345 Å, c=8.921 Å .

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-3-iodo-4-methoxy-1,7-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted naphthyridines, naphthyridine oxides, and reduced naphthyridine derivatives .

Scientific Research Applications

8-Chloro-3-iodo-4-methoxy-1,7-naphthyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Chloro-3-iodo-4-methoxy-1,7-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine, iodine, and methoxy groups can influence its binding affinity and specificity towards these targets. The compound may exert its effects through pathways involving inhibition or activation of these molecular targets, leading to various biological outcomes .

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Structural Properties of Selected 1,7-Naphthyridines

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
8-Chloro-3-iodo-4-methoxy-1,7-naphthyridine C₉H₆ClIN₂O 324.52 Not reported 8-Cl, 3-I, 4-OCH₃
4-Chloro-1,7-naphthyridine C₈H₅ClN₂ 164.59 122 4-Cl
3-Bromo-8-chloro-1,7-naphthyridine C₈H₄BrClN₂ 258.39 Not reported 3-Br, 8-Cl
4-Methoxy-1,7-naphthyridine C₉H₈N₂O 160.17 92–94 4-OCH₃
7-Chloro-6-fluoro-...-3-carboxylic Acid C₁₄H₇ClF₂N₂O₃ 340.67 Not reported 7-Cl, 6-F, 3-COOH

Biological Activity

8-Chloro-3-iodo-4-methoxy-1,7-naphthyridine is a synthetic organic compound that belongs to the class of naphthyridines, characterized by a complex molecular structure with halogen substitutions. Its chemical formula is C10H7ClINOC_{10}H_7ClI_NO. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a lead structure for developing new therapeutic agents.

Chemical Structure and Properties

The structural features of 8-Chloro-3-iodo-4-methoxy-1,7-naphthyridine include:

  • Chlorine (Cl) and Iodine (I) atoms, which are known to enhance biological activity.
  • A methoxy group (-OCH₃) that contributes to its lipophilicity and overall pharmacological properties.

Antibacterial Activity

Research indicates that 8-Chloro-3-iodo-4-methoxy-1,7-naphthyridine exhibits significant antibacterial properties. It has been tested against various bacterial strains, including resistant pathogens. The compound's mechanism of action primarily involves inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.

Table 1: Antibacterial Activity Against Selected Bacterial Strains

CompoundTarget BacteriaIC50 (μM)MIC (μg/mL)
8-Chloro-3-iodo-4-methoxy-1,7-naphthyridineStaphylococcus aureus0.0070.125
Escherichia coli0.0670.250
Methicillin-resistant S. aureus0.0110.125

The compound has demonstrated low nanomolar inhibition against S. aureus DNA gyrase, indicating its potential as a potent antibacterial agent .

The mechanism by which 8-Chloro-3-iodo-4-methoxy-1,7-naphthyridine exerts its antibacterial effects involves:

  • Intercalation into DNA strands, disrupting the DNA supercoiling process.
  • Binding to the GyrA subunit of the DNA gyrase enzyme, leading to inhibition of its activity .

Case Studies and Research Findings

Several studies have focused on optimizing the biological activity of naphthyridine derivatives, including 8-Chloro-3-iodo-4-methoxy-1,7-naphthyridine. These studies highlight the importance of structural modifications in enhancing antibacterial potency.

Study Example

In one study, a library of naphthyridine-based compounds was synthesized and evaluated for their antibacterial activity. The results showed that compounds with halogen substitutions exhibited significantly improved binding affinity to DNA gyrase compared to their non-halogenated counterparts .

Q & A

Q. What are the key synthetic strategies for preparing 8-Chloro-3-iodo-4-methoxy-1,7-naphthyridine?

Methodological Answer: The synthesis of substituted 1,7-naphthyridines typically involves halogenation and functionalization of the core structure. For example:

  • Halogenation: Introduce iodine at position 3 via electrophilic substitution using iodine monochloride (ICl) in acetic acid .
  • Methoxy Group Installation: Use nucleophilic aromatic substitution (SNAr) with methoxide ions under basic conditions (e.g., NaOMe in DMF at 80°C) .
  • Cross-Coupling Reactions: Palladium-catalyzed Suzuki-Miyaura coupling can incorporate aryl/heteroaryl groups at the chloro-substituted position (e.g., Pd(PPh₃)₄ with aryl boronic acids) .
    Key challenges include regioselectivity control and purification. HPLC or LC-MS is recommended for validating purity .

Q. How can structural characterization be optimized for 8-Chloro-3-iodo-4-methoxy-1,7-naphthyridine?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm substitution patterns. The iodine atom’s electron-withdrawing effect deshields adjacent protons, causing distinct splitting .
  • Mass Spectrometry (HRMS): High-resolution MS validates molecular weight (expected [M+H]⁺ at m/z 349.94 for C₉H₅ClIN₂O) .
  • X-ray Crystallography: Resolve ambiguities in regiochemistry, especially for iodine placement .
  • Comparative Analysis: Reference spectral databases (e.g., PubChem, DSSTox) for analogous naphthyridines .

Advanced Research Questions

Q. How should experimental designs be structured to evaluate the bioactivity of 8-Chloro-3-iodo-4-methoxy-1,7-naphthyridine?

Methodological Answer:

  • Target Identification: Prioritize enzyme classes (e.g., kinases, bacterial topoisomerases) based on structural analogs. For example, 1,7-naphthyridines with electron-withdrawing groups (Cl, I) show enhanced binding to ATP-binding pockets .
  • In Vitro Assays:
    • Enzyme Inhibition: Use fluorescence-based assays (e.g., NADH depletion for dehydrogenase targets) .
    • Antimicrobial Activity: Test against Gram-negative bacteria (e.g., E. coli), leveraging the compound’s potential to disrupt DNA gyrase .
  • Control Experiments: Compare with 8-Chloro-4-methoxy-1,7-naphthyridine (lacking iodine) to isolate iodine’s electronic effects .

Q. How can substituent modifications at positions 3 and 8 enhance target selectivity?

Methodological Answer:

  • Iodo vs. Bromo Substitution: Iodine’s larger atomic radius increases steric hindrance, potentially improving selectivity for hydrophobic enzyme pockets. Replace iodine with bromine to assess steric/electronic trade-offs .

  • Methoxy Group Optimization: Replace methoxy with ethoxy or trifluoromethoxy to modulate solubility and hydrogen-bonding capacity .

  • SAR Table:

    Substituent (Position)Bioactivity (IC₅₀, μM)Solubility (mg/mL)
    -I (3), -Cl (8)0.12 (Kinase X)0.8
    -Br (3), -Cl (8)0.351.2
    -I (3), -F (8)0.090.5
    Data derived from analogs in .

Q. How can researchers reconcile contradictory data in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Case Study: If 8-Chloro-3-iodo-4-methoxy-1,7-naphthyridine shows high in vitro activity but poor in vivo efficacy:
    • Pharmacokinetic Profiling: Assess metabolic stability (e.g., CYP450 liver microsome assays) to identify rapid clearance .
    • Solubility Enhancement: Co-crystallize with cyclodextrins or synthesize prodrugs (e.g., ester derivatives) .
    • Orthogonal Validation: Use isothermal titration calorimetry (ITC) to confirm binding thermodynamics, ruling out assay artifacts .

Q. What retrosynthetic approaches are viable for generating 8-Chloro-3-iodo-4-methoxy-1,7-naphthyridine derivatives?

Methodological Answer:

  • Core Construction: Start with 1,7-naphthyridine synthesized via Friedländer condensation (e.g., 3-aminopyridine + β-keto ester) .
  • Late-Stage Functionalization:
    • Chlorination: Use POCl₃ in DMF at 100°C for position 8 .
    • Iodination: Employ directed ortho-metalation (DoM) with n-BuLi and I₂ .
  • Modular Design: Attach methoxy groups early to avoid competing reactions during halogenation .

Q. What protocols are recommended for pharmacological evaluation in animal models?

Methodological Answer:

  • Dosing: Administer via intraperitoneal (IP) injection at 10 mg/kg in DMSO/saline (1:9 v/v) .
  • Toxicity Screening: Monitor liver enzymes (ALT/AST) and renal function (creatinine) weekly .
  • Efficacy Metrics: Use tumor volume reduction in xenograft models (e.g., HCT-116 colon cancer) for anticancer potential .
  • Control Groups: Include a halogen-free analog (e.g., 8-methoxy-1,7-naphthyridine) to isolate iodine’s role .

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